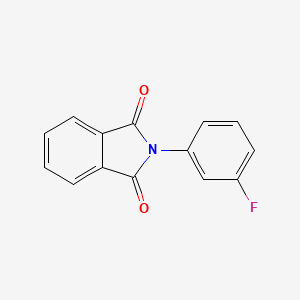
2-(3-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of organic compounds known as isoindoles. This category of compounds is characterized by the isoindole skeleton, a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a fluorophenyl group in the compound suggests potential for unique physical and chemical properties, making it a subject of interest in materials science and organic chemistry.
Synthesis Analysis
The synthesis of isoindole derivatives, including those similar to 2-(3-fluorophenyl)-1H-isoindole-1,3(2H)-dione, often involves reactions that construct the bicyclic isoindole core. For instance, a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starts from 3-sulfolene, utilizing epoxidation and subsequent opening of the epoxide with nucleophiles to yield various derivatives, including amino and triazole derivatives, as well as hydroxyl analogs through cis-hydroxylation (Tan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to 2-(3-fluorophenyl)-1H-isoindole-1,3(2H)-dione reveals significant insights into their conformation and intermolecular interactions. For example, the crystal structure analysis of similar compounds shows variations in ring conformations and highlights the importance of C-H...O hydrogen bonds and weak pi-pi interactions in stabilizing their crystal structures (Li et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis Methods
- Conventional and Microwave-Assisted Synthesis : A study described an efficient method for synthesizing a range of N-(arylaminomethyl)-phthalimides, including derivatives with 3-fluorophenyl groups, by conventional and solvent-free microwave-mediated reactions. This process allows for rapid and high-yielding synthesis, offering insights into the versatile applications of these compounds in chemical research (Sena et al., 2007).
Anticancer Activity
- Structure-Activity Relationships : Another study focused on the synthesis and evaluation of the anticancer activity of isoindole-1,3(2H)-dione compounds containing different functional groups. The research highlighted the importance of substituents in determining the anticancer efficacy of these molecules against various cancer cell lines, suggesting their potential use in developing new chemotherapeutic agents (Tan et al., 2020).
Photophysical Properties
- Dual Fluorescence Behavior : A detailed investigation into the dual fluorescence of 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione revealed significant insights into its photophysical behavior. This study provides valuable information on the fluorescence quantum yield and excited state dynamics, contributing to the understanding of such compounds in photophysical research (Valat et al., 2001).
Additional Applications
Fluorinated Polyimides : Research into fluorinated polyimides incorporating benzoisoindoledione units showed their high glass transition temperatures and excellent gas transport properties. This indicates their potential application in advanced materials science, particularly in developing new polymers with superior thermal and mechanical properties (Sen & Banerjee, 2012).
Xanthine Oxidase Inhibitor Properties : A study on isoindoline-1,3-dion derivatives evaluated their effectiveness as xanthine oxidase inhibitors, a key target in treating diseases like gout. This research suggests that certain phenylphthalimide compounds could serve as leads for developing new therapeutic agents (Gunduğdu et al., 2020).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFDPUISUFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

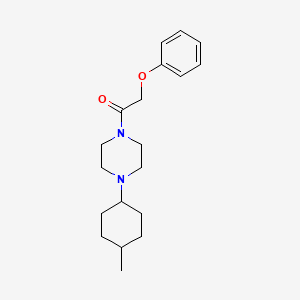
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)
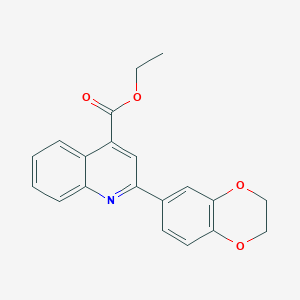

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
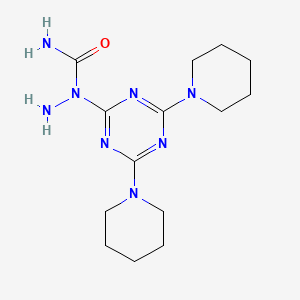
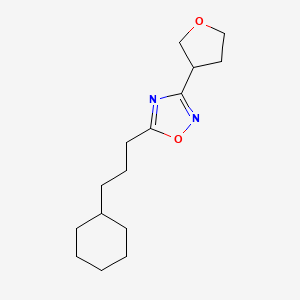
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)